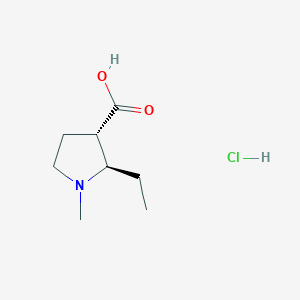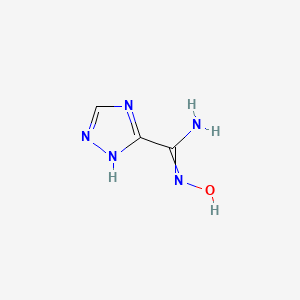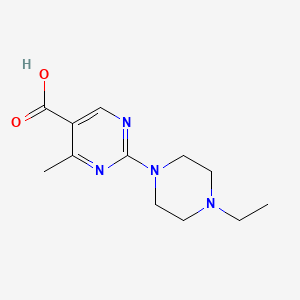
2-(3-Methylpyridin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the 3-methylpyridine ring. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpyridin-4-yl)acetonitrile typically involves the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester. The process includes the following steps :
Preparation of Ethyl 2-cyano-2-(pyridine-4-yl) acetic ester: This is achieved by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate.
Decarboxylation Reaction: The ester is then subjected to decarboxylation in the presence of dimethyl sulfoxide (DMSO) and lithium chloride at temperatures ranging from 100°C to 160°C for 90-180 minutes.
Isolation: The reaction mixture is poured into water, and the resulting solid is filtered and dried to obtain this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
2-(3-Methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
2-(3-Methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as 2-(4-Methylpyridin-3-yl)acetonitrile :
2-(4-Methylpyridin-3-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
4-Pyridineacetonitrile, 3-methyl-: Another isomer with distinct reactivity and applications.
Propiedades
Número CAS |
1000557-13-0 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2H2,1H3 |
Clave InChI |
KGERRVJNMWHHNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)




![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)







